molecular formula C26H40O4 B1458104 (R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid CAS No. 1516887-33-4

(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

Cat. No.: B1458104
CAS No.: 1516887-33-4
M. Wt: 416.6 g/mol
InChI Key: RDCBMNFSJFALPG-IVDGZAPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid is a useful research compound. Its molecular formula is C26H40O4 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Biological Activity

  • Androsterone Derivatives as Inhibitors : Androsterone derivatives, sharing a similar steroid backbone to the queried compound, have been studied for their potential as androgen biosynthesis inhibitors. These compounds, with modifications in the steroid E-ring, show distinct biological activities based on their structural conformations, which might be relevant for drug development targeting hormonal pathways (Djigoué et al., 2012).

  • Stigmastadien Derivatives in Crystal Engineering : Stigmastadien compounds, featuring a steroidal framework, have been examined for their crystal packing and intermolecular interactions. Such studies contribute to the understanding of molecular assembly and are crucial in the design of novel materials with specific properties (Ketuly et al., 2010).

  • Triorganotin(IV) Derivatives for Antimicrobial and Antitumor Activities : The synthesis and characterization of triorganotin(IV) derivatives of sodium deoxycholate, structurally related to the compound of interest, have shown significant antimicrobial and anticancer activities. These findings underscore the potential of steroid-based compounds in therapeutic applications (Shaheen et al., 2014).

Molecular Design and Drug Discovery

  • Liver X Receptor Agonists from Bile Acids : Bile acid analogs, leveraging a similar steroidal scaffold, have been synthesized and evaluated for their activity as liver X receptor (LXR) agonists. This research highlights the potential of steroidal compounds in modulating cholesterol metabolism and addressing cardiovascular diseases (Ching, 2013).

  • Phosphazene Derivatives of Bile Acids : The synthesis of phosphazene derivatives of chenodeoxycholic acid demonstrates the versatility of steroidal compounds in chemical modifications, paving the way for the development of novel compounds with enhanced biological activities (Turkyilmaz & Genç, 2014).

Properties

1516887-33-4

Molecular Formula

C26H40O4

Molecular Weight

416.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6Z,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C26H40O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h5,15-16,18-21,23,27H,6-14H2,1-4H3,(H,28,29)/b17-5-/t15-,16-,18-,19+,20+,21+,23+,25-,26-/m1/s1

InChI Key

RDCBMNFSJFALPG-IVDGZAPRSA-N

Isomeric SMILES

C/C=C\1/[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O

SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)O)C)C)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Reactant of Route 2
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Reactant of Route 3
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Reactant of Route 4
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Reactant of Route 5
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
Reactant of Route 6
(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

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